Quercetin 3-Caffeylrobinobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

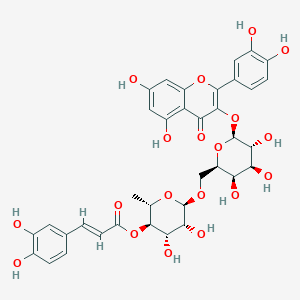

2D Structure

Propriétés

Formule moléculaire |

C36H36O19 |

|---|---|

Poids moléculaire |

772.7 g/mol |

Nom IUPAC |

[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+/t13-,23+,26-,28-,29-,30+,31+,32-,35+,36-/m0/s1 |

Clé InChI |

DLYWVZSZZMLYSR-QYJZUGQHSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Quercetin 3-Caffeylrobinobioside: A Technical Guide to Natural Sources, Phytochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources, distribution within the plant family Verbenaceae, and detailed methodologies for its extraction, isolation, and characterization. Due to the limited specific data on this particular compound, this guide also incorporates established protocols for the analysis of structurally related quercetin glycosides, providing a robust framework for future research. Furthermore, potential biological activities are discussed in the context of its parent aglycone, quercetin, with a representative signaling pathway diagram illustrating its known anti-inflammatory mechanisms. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and phytochemical properties of Quercetin 3-caffeylrobinobioside.

Natural Sources and Plant Distribution

Currently, the only documented natural source of this compound is the plant species Callicarpa bodinieri Levl.[1]. This species belongs to the genus Callicarpa, which is part of the Lamiaceae (formerly Verbenaceae) family. Phytochemical analyses of various Callicarpa species, such as C. nudiflora, C. macrophylla, and C. tomentosa, have revealed a rich profile of flavonoids, phenylpropanoids, and terpenoids[2][3][4]. While these studies confirm the presence of quercetin and its common glycosides, the distribution of the more complex this compound appears to be highly specific and potentially limited to C. bodinieri.

The Verbenaceae family is known to produce a variety of phenolic compounds, including flavones and phenolic acids[5]. While some studies on other genera within this family, such as Lippia mexicana, have reported the presence of quercetin-like compounds, the specific caffeylrobinobioside conjugate remains elusive in the broader family based on current literature[6]. Further phytochemical screening of other Callicarpa species and related genera is warranted to determine the full extent of this compound's distribution.

Table 1: Documented Natural Source of this compound

| Compound Name | Plant Species | Family | Plant Part | Reference |

| This compound | Callicarpa bodinieri Levl. | Lamiaceae | Herbs | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound. These protocols are based on established techniques for the analysis of flavonoid glycosides from plant matrices.

Extraction of Flavonoid Glycosides from Callicarpa Species

This protocol outlines a general procedure for the extraction of flavonoids from Callicarpa plant material.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (Callicarpa bodinieri leaves and stems)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (95%)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Ultrasonic bath

2.1.2. Extraction Procedure

-

Defatting: The dried plant powder (100 g) is first defatted with n-hexane (500 mL) for 24 hours to remove lipids and other nonpolar compounds. The solvent is then decanted and the plant material is air-dried.

-

Maceration/Soxhlet Extraction: The defatted plant material is then extracted with 80% methanol (1 L) at room temperature for 72 hours with occasional shaking. Alternatively, a Soxhlet apparatus can be used with methanol for 8-12 hours.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Diagram 1: General Workflow for Extraction of Flavonoids

Caption: Workflow for flavonoid extraction from plant material.

Isolation by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC method for the isolation and purification of this compound from the crude extract.

2.2.1. Instrumentation and Conditions

-

HPLC System: A preparative HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-40 min, 10-50% A; 40-45 min, 50-100% A; 45-50 min, 100% A; 50-55 min, 100-10% A; 55-60 min, 10% A.

-

Flow Rate: 2.0 mL/min.

-

Detection Wavelength: 280 nm and 350 nm for flavonoids.

-

Injection Volume: 100 µL of filtered crude extract dissolved in methanol.

2.2.2. Isolation Procedure

-

The crude extract is dissolved in a minimal amount of methanol and filtered through a 0.45 µm syringe filter.

-

The sample is injected onto the preparative HPLC system.

-

Fractions are collected based on the elution profile, with particular attention to peaks exhibiting the characteristic UV spectra of quercetin glycosides.

-

The collected fractions are concentrated, and the purity of the isolated compound is re-assessed by analytical HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of the isolated compound is determined using one- and two-dimensional NMR techniques.

2.3.1. Sample Preparation and Instrumentation

-

Sample: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

2.3.2. NMR Experiments

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the proton and carbon signals of the molecule.

-

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish the connectivity between protons and carbons, and to determine the glycosylation and acylation positions.

The interpretation of the NMR data, in comparison with published data for quercetin, robinobiose, and caffeic acid, will confirm the structure as this compound.

Quantitative Analysis

To date, there is a lack of published quantitative data on the concentration of this compound in Callicarpa bodinieri or any other plant source. However, the following table provides representative data for the parent compound, quercetin, in various other plants to offer a comparative context.

Table 2: Quercetin Content in Various Plant Materials (for comparative purposes)

| Plant Species | Plant Part | Quercetin Content (mg/g dry weight) | Analytical Method | Reference |

| Pistacia eurycarpa | - | 84.037 | HPLC | [7] |

| Allium cepa (Red Onion) | Skin | - | - | [8] |

| Hypericum perforatum (St. John's Wort) | Aerial parts | 5.52 | HPLC | [4] |

| Sambucus canadensis (Elderberry) | - | - | - | [9] |

Biological Activity and Signaling Pathways

Specific biological activities of this compound have not yet been extensively reported. However, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential therapeutic effects of its glycosides. Quercetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties[8][10][11].

The anti-inflammatory effects of quercetin are mediated through the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Diagram 2: Simplified NF-κB Signaling Pathway and Inhibition by Quercetin

Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.

In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit the activity of the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation. It is plausible that this compound may exert similar, or potentially modulated, effects following in vivo hydrolysis to its aglycone.

Conclusion and Future Directions

This compound is a rare flavonoid glycoside with a currently known distribution limited to Callicarpa bodinieri. This technical guide has provided a framework for its study, including detailed, albeit generalized, protocols for its extraction, isolation, and characterization. The lack of specific quantitative and bioactivity data highlights a significant gap in the current research landscape.

Future research should focus on:

-

Broadening Phytochemical Screening: Investigating a wider range of Callicarpa species and other members of the Lamiaceae family to map the distribution of this compound.

-

Quantitative Analysis: Developing and validating a specific HPLC or LC-MS/MS method for the accurate quantification of this compound in plant materials.

-

Biological Activity Studies: Conducting in vitro and in vivo studies to determine the specific antioxidant, anti-inflammatory, and other therapeutic properties of the purified compound.

-

Bioavailability and Metabolism: Investigating the bioavailability and metabolic fate of this compound to understand how it is processed in the body and whether its effects are direct or mediated by its aglycone.

By addressing these research questions, a more complete understanding of the phytochemical significance and therapeutic potential of this compound can be achieved.

References

- 1. Phytochemical analysis of different Callicarpa species based on integrating metabolomics and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. impactfactor.org [impactfactor.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. On Some Useful Plants of the Natural Order of Verbenacae. | Henriette's Herbal Homepage [henriettes-herb.com]

- 7. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. phcogj.com [phcogj.com]

- 10. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biological Activity of Quercetin 3-Caffeylrobinobioside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside. This document provides a comprehensive overview of its known biological activities, drawing from the available, albeit limited, scientific literature. Direct experimental data on the isolated compound is scarce; therefore, this guide synthesizes computational modeling data for the pure compound with extensive experimental data from extracts of Cleome ornithopodioides L., a plant in which it is naturally present. This whitepaper details the antioxidant and enzyme inhibitory potential, supported by in-depth experimental protocols and visual representations of molecular interactions and relevant signaling pathways to facilitate further research and drug development endeavors.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Quercetin, a prominent flavonol, and its glycosidic derivatives are of particular interest due to their potential therapeutic applications. Quercetin 3-Caffeylrobinobioside is a specific glycoside of quercetin, characterized by the attachment of a caffeylrobinobioside moiety. Its complex structure suggests the potential for unique biological interactions.

This technical guide aims to consolidate the current understanding of this compound's biological activity. Due to the nascent stage of research on this specific compound, we present a detailed analysis of a key study that has identified and performed computational analysis on it, supplemented by data from the plant extract in which it was found.

Computational Bioactivity Assessment

The most direct evidence for the biological activity of pure this compound comes from computational molecular docking studies. These studies predict the binding affinity of a ligand to the active site of a target protein, offering insights into its potential inhibitory or modulatory effects.

Molecular Docking with Tyrosinase

A study on the chemical profile and bioactivity of Cleome ornithopodioides extracts identified this compound as one of its constituents. Subsequent molecular docking analysis was performed to evaluate its interaction with tyrosinase, a key enzyme in melanin (B1238610) synthesis and a target for hyperpigmentation disorders.

The docking results indicated a weaker binding profile for the tyrosinase-Quercetin 3-Caffeylrobinobioside complex compared to other flavonoid-enzyme complexes studied. The analysis of minimum distance fluctuations showed a larger separation (5.0–10.0 nm) between the ligand and the protein, suggesting less stable binding dynamics. However, the study did identify hydrogen bond interactions between the compound and the enzyme.

dot

Caption: Molecular docking workflow for this compound.

Biological Activity of Cleome ornithopodioides Extracts

While data on the isolated compound is limited, the extracts of Cleome ornithopodioides, containing this compound, have been extensively studied for their biological activities. The 70% ethanol (B145695) extract, in particular, showed significant antioxidant and enzyme inhibitory effects. It is important to note that these activities are due to the synergistic effects of all compounds present in the extract and not solely attributable to this compound.

Quantitative Data: Antioxidant Activity

The antioxidant potential of various extracts was evaluated using multiple assays. The results are summarized in the table below.

| Antioxidant Assay | n-hexane | Dichloromethane | Ethyl Acetate (B1210297) | Ethanol | 70% Ethanol | Water (Infusion) |

| DPPH (mg TE/g) | 10.45 | 15.68 | 25.33 | 55.21 | 68.21 | 66.11 |

| ABTS (mg TE/g) | 25.14 | 35.87 | 58.99 | 144.27 | 193.74 | 193.48 |

| CUPRAC (mg TE/g) | 30.11 | 45.21 | 60.14 | 110.46 | 143.68 | 109.14 |

| FRAP (mg TE/g) | 15.78 | 28.45 | 44.87 | 80.78 | 123.86 | 115.94 |

| TE: Trolox Equivalents |

Quantitative Data: Enzyme Inhibitory Activity

The extracts were also screened for their ability to inhibit key enzymes related to neurodegenerative diseases and diabetes.

| Enzyme Inhibition Assay | n-hexane | Dichloromethane | Ethyl Acetate | Ethanol | 70% Ethanol | Water (Infusion) |

| AChE (mg GALAE/g) | 1.55 | 1.89 | 2.01 | 3.12 | 3.49 | 2.58 |

| BChE (mg GALAE/g) | 2.14 | 3.55 | 5.87 | 15.69 | 12.45 | 10.12 |

| Tyrosinase (mg KAE/g) | 10.21 | 15.47 | 22.98 | 45.63 | 50.34 | 35.87 |

| α-Amylase (mmol ACAE/g) | 0.55 | 0.68 | 0.75 | 0.98 | 1.12 | 1.05 |

| α-Glucosidase (mmol ACAE/g) | 0.89 | 1.02 | 1.25 | 1.87 | 2.05 | 1.96 |

| GALAE: Galantamine Equivalents; KAE: Kojic Acid Equivalents; ACAE: Acarbose Equivalents |

Experimental Protocols

The following are detailed methodologies for the key assays mentioned in this guide.

Antioxidant Assays

-

A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

-

An aliquot of the plant extract (or standard) is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 at 734 nm.

-

The plant extract (or standard) is added to the diluted ABTS•+ solution.

-

The absorbance is read at 734 nm after 30 minutes.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

To a test tube, add the sample, 1 mL of copper(II) chloride solution, 1 mL of neocuproine (B1678164) solution, and 1 mL of ammonium (B1175870) acetate buffer.

-

The mixture is incubated at room temperature for 30 minutes.

-

The absorbance is measured at 450 nm.

-

A standard curve is prepared using Trolox, and the results are expressed as Trolox equivalents.

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.

-

The FRAP reagent is warmed to 37°C.

-

The plant extract is added to the FRAP reagent.

-

The absorbance is measured at 593 nm after a specified incubation time.

-

A standard curve is prepared using an aqueous solution of FeSO4·7H2O, and the results are expressed as Trolox equivalents.

Enzyme Inhibition Assays

-

In a 96-well plate, add the plant extract, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme (AChE or BChE) in a phosphate (B84403) buffer (pH 8.0).

-

The plate is incubated for 15 minutes at 25°C.

-

The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).

-

The absorbance is measured kinetically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates of the sample to a control.

-

The reaction mixture containing the plant extract and mushroom tyrosinase in a phosphate buffer (pH 6.8) is pre-incubated.

-

The reaction is initiated by adding L-DOPA as the substrate.

-

The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.

-

The percentage of inhibition is calculated.

-

The plant extract is pre-incubated with α-amylase solution.

-

A starch solution is added to start the reaction.

-

The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent and boiling.

-

The absorbance is measured at 540 nm.

-

The percentage of inhibition is determined.

-

The plant extract is pre-incubated with α-glucosidase enzyme.

-

The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

The reaction is stopped by adding sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated.

Signaling Pathways Modulated by Quercetin Glycosides

While no specific signaling pathways have been elucidated for this compound, the broader class of quercetin glycosides is known to modulate several key cellular signaling pathways involved in inflammation and oxidative stress. Upon ingestion, many quercetin glycosides are hydrolyzed to quercetin aglycone, which is then responsible for the observed biological effects.

dot

Caption: General signaling pathways modulated by quercetin and its derivatives.

Conclusion and Future Directions

This compound is a flavonoid glycoside with potential, yet largely unexplored, biological activities. Current knowledge is primarily based on its identification in plant extracts and initial computational studies suggesting a possible interaction with tyrosinase. The significant antioxidant and enzyme inhibitory activities of the extracts of Cleome ornithopodioides, where this compound is found, underscore the need for further investigation into its specific contributions.

Future research should focus on the isolation and purification of this compound to enable direct experimental evaluation of its biological properties. In vitro and in vivo studies are required to validate the computational predictions and to elucidate its mechanisms of action, including its influence on the signaling pathways outlined in this guide. Such research will be pivotal in determining the therapeutic potential of this complex natural product.

"Quercetin 3-Caffeylrobinobioside" chemical structure and properties

Disclaimer: Direct experimental data on Quercetin (B1663063) 3-Caffeylrobinobioside is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on the putative structure derived from its name and detailed information on its constituent moieties: quercetin, the caffeyl group, and robinobioside. The experimental protocols and properties described are based on established knowledge of closely related acylated flavonoid glycosides.

Introduction

Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside. As a derivative of quercetin, it belongs to a class of polyphenolic secondary metabolites widely distributed in the plant kingdom, known for their significant antioxidant and various other health-promoting properties. This compound has been reported to be isolated from Callicarpa bodinieri Levl., a plant used in traditional medicine. The structure of this compound incorporates a quercetin aglycone, a caffeyl group, and a robinobioside disaccharide. This unique combination suggests a potential for interesting biological activities, making it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

While the definitive experimentally determined structure of this compound is not published, a putative structure can be proposed based on its nomenclature. It consists of a quercetin backbone with a robinobioside disaccharide attached at the 3-hydroxyl position. Robinobioside is a disaccharide composed of rhamnose and galactose. Furthermore, a caffeyl group (derived from caffeic acid) is attached to the robinobioside moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957110-26-8 | Chemical Supplier Data |

| Molecular Formula | C36H36O19 | Chemical Supplier Data |

| Molecular Weight | 772.7 g/mol | Chemical Supplier Data |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Chemical Supplier Data |

| Natural Source | Callicarpa bodinieri Levl. | Chemical Supplier Data |

Constituent Moieties

-

Quercetin: A well-studied flavonol with a pentahydroxyflavone structure. Its antioxidant properties are primarily attributed to the catechol group in the B-ring and the 3-hydroxyl group.

-

Caffeyl Group: Derived from caffeic acid, this group is a potent antioxidant due to its dihydroxy-substituted aromatic ring.

-

Robinobioside: A disaccharide consisting of α-L-Rhamnopyranosyl-(1→6)-β-D-galactopyranose.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, based on the activities of its components and related acylated flavonoid glycosides, it is likely to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Both the quercetin and caffeyl moieties are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The glycosylation and acylation may influence the antioxidant capacity.

Anti-inflammatory Activity

Quercetin is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It can modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

An In-depth Technical Guide on the Biosynthesis of Quercetin 3-Caffeylrobinobioside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Quercetin (B1663063) 3-Caffeylrobinobioside, a complex acylated flavonoid glycoside found in various medicinal plants. The biosynthesis originates from the general phenylpropanoid pathway, leading to the formation of the flavonol quercetin. Subsequent modifications, including sequential glycosylation and acylation, are catalyzed by specific enzymes belonging to the UDP-dependent glycosyltransferase (UGT) and BAHD acyltransferase superfamilies, respectively. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated experimental workflows.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive candidates for drug development. Quercetin, a prominent flavonol, and its derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties. The glycosylation and acylation of flavonoids significantly impact their bioavailability, stability, and biological function. Quercetin 3-Caffeylrobinobioside is a complex derivative where a robinobioside disaccharide is attached to the 3-hydroxyl group of quercetin, which is further acylated by a caffeyl group. Understanding its biosynthesis is crucial for the potential biotechnological production of this and similar bioactive compounds.

The Core Biosynthetic Pathway of Quercetin

The biosynthesis of quercetin is a well-characterized branch of the flavonoid pathway, which itself is an extension of the general phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) naringenin (B18129), a key intermediate. Naringenin is then converted to dihydroquercetin, the direct precursor of quercetin.

The key enzymes involved in the biosynthesis of quercetin from L-phenylalanine are summarized in the table below.

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Deaminates L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone (B49325) Synthase | CHS | Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol (B1209521). |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. |

| Flavonol Synthase | FLS | Oxidizes dihydroquercetin to form the flavonol quercetin. |

Proposed Biosynthesis of this compound

The formation of this compound from quercetin involves two key modification steps: glycosylation to form Quercetin 3-O-robinobioside and subsequent acylation.

Glycosylation: Formation of Quercetin 3-O-robinobioside

Robinobiose is a disaccharide, most commonly α-L-Rhamnopyranosyl-(1→6)-β-D-galactopyranose or α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose. The biosynthesis of Quercetin 3-O-robinobioside from quercetin is therefore proposed to occur in a sequential two-step glycosylation process catalyzed by two distinct UDP-dependent glycosyltransferases (UGTs).

-

Step 1: Initial Glycosylation. A UGT, likely a flavonoid 3-O-glucosyltransferase (F3GT) or a flavonoid 3-O-galactosyltransferase, transfers a glucose or galactose moiety from UDP-glucose or UDP-galactose, respectively, to the 3-hydroxyl group of quercetin. This results in the formation of Quercetin 3-O-glucoside (isoquercitrin) or Quercetin 3-O-galactoside (hyperoside).

-

Step 2: Second Glycosylation. A second UGT, a flavonoid 3-O-glycoside rhamnosyltransferase, then transfers a rhamnose moiety from UDP-rhamnose to the 6-hydroxyl group of the previously attached glucose or galactose. This step completes the formation of the robinobioside moiety, yielding Quercetin 3-O-robinobioside.

Acylation: Formation of this compound

The final step in the biosynthesis is the acylation of the robinobioside moiety with a caffeyl group. This reaction is catalyzed by a member of the BAHD acyltransferase superfamily. These enzymes utilize acyl-CoA thioesters as acyl donors.

-

Acylation Step: A specific hydroxycinnamoyl-CoA:flavonoid glycoside acyltransferase catalyzes the transfer of a caffeyl group from caffeyl-CoA to one of the hydroxyl groups of the robinobioside sugar chain attached to quercetin. The exact position of acylation on the sugar can vary depending on the specific enzyme.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to this compound.

An In-Depth Technical Guide to Quercetin 3-Caffeylrobinobioside and its Core Moiety, Quercetin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for Quercetin (B1663063) 3-Caffeylrobinobioside, this guide provides the available chemical identifiers for this compound and then offers a comprehensive overview of the well-researched parent compound, Quercetin. The experimental protocols, quantitative data, and signaling pathways described herein pertain to Quercetin and its common glycosides, providing a foundational understanding applicable to the broader class of quercetin derivatives.

Chemical Identity of Quercetin 3-Caffeylrobinobioside

This compound is a complex flavonoid glycoside. While detailed biological studies on this specific compound are scarce, its fundamental chemical identifiers have been established.

| Identifier | Value | Source |

| CAS Number | 957110-26-8 | [1][2] |

| Molecular Formula | C₃₆H₃₆O₁₉ | [1][2][3] |

| Molecular Weight | 772.7 g/mol | [1][2] |

| Compound Type | Flavonoid | [2] |

| Physical Description | Powder | [2] |

| Source | Isolated from the herbs of Callicarpa bodinieri Levl. | [1] |

Quercetin: The Core Flavonol

Quercetin is a ubiquitously distributed plant flavonol known for its wide array of pharmacological activities. It is the aglycone (the non-sugar component) of many flavonoid glycosides, including this compound. An understanding of Quercetin's properties and mechanisms is crucial for research into its derivatives.

Chemical Identifiers of Quercetin

| Identifier | Value | Source |

| CAS Number | 117-39-5 | [4] |

| Molecular Formula | C₁₅H₁₀O₇ | [4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [4] |

| Synonyms | Sophoretin, Meletin, Xanthaurine | [4] |

| PubChem CID | 5280343 | [4] |

| InChI | InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | [4] |

| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | [4] |

Quantitative Data on Quercetin's Biological Activities

The following table summarizes key quantitative data from various in vitro studies on Quercetin, demonstrating its therapeutic potential.

| Activity | Assay/Model | Result | Source |

| Cytotoxicity | MTT assay on Caco-2 (colon carcinoma) cells | IC₅₀: 79 µg/mL (for Quercetin-3-O-glucoside) | |

| Cytotoxicity | MTT assay on HepG2 (liver carcinoma) cells | IC₅₀: 150 µg/mL (for Quercetin-3-O-glucoside) | |

| Anti-calcification | In vitro model of calcified Vascular Smooth Muscle Cells (VSMCs) | 63% reduction in intracellular calcium quantity | |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced macrophages | Inhibition of Tumor Necrosis Factor-α (TNF-α) production | |

| Anti-inflammatory | LPS-induced lung A549 cells | Inhibition of Interleukin-8 (IL-8) production | |

| Antiviral | Dengue virus type-2 and Hepatitis C virus | Suppression of nonstructural protein 3 protease activity |

Experimental Protocols for Studying Quercetin

Detailed methodologies are essential for reproducible scientific research. Below are representative protocols for assays commonly used to evaluate the biological activities of Quercetin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of quercetin and its glycosides on cancer cell lines.

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., Caco-2, HepG2) and non-cancer cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Quercetin or its derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting a dose-response curve.

In Vitro Vascular Calcification Assay

This protocol is based on studies investigating the anti-calcifying properties of natural compounds.

Objective: To assess the ability of a compound to inhibit the calcification of vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Culture: Human VSMCs are cultured in a specialized growth medium.

-

Induction of Calcification: To induce calcification, the growth medium is supplemented with a high concentration of inorganic phosphate (B84403) for a set period (e.g., 7 days).

-

Compound Treatment: Concurrently with the induction of calcification, cells are treated with various concentrations of the test compound (e.g., Quercetin).

-

Quantification of Calcium Deposition:

-

Colorimetric Assay: Cells are washed, and the deposited calcium is dissolved in an acidic solution (e.g., 0.6 M HCl). The calcium content is then quantified using a colorimetric assay kit (e.g., o-cresolphthalein (B1221799) complexone method).

-

Microscopy: Cells can be stained with Alizarin Red S, which specifically binds to calcium deposits, and visualized under a microscope.

-

-

Data Analysis: The amount of calcium in treated cells is compared to that in untreated calcified cells to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Quercetin exerts its biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a typical experimental workflow.

References

Quercetin 3-Caffeylrobinobioside: A Technical Whitepaper on the Inferred Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside. While direct experimental studies on its specific mechanism of action are not currently available in peer-reviewed literature, this whitepaper provides an in-depth inferred mechanism based on the well-documented biological activities of its constituent molecular components: quercetin, the caffeoyl group, and the robinobioside sugar moiety. Further substantiating this inference is a detailed analysis of a structurally analogous compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7), which has been shown to modulate specific signaling pathways. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual diagrams of the implicated signaling cascades to guide future research and drug development efforts.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Quercetin, a prominent flavonol, and its glycosidic derivatives are of significant interest to the pharmaceutical and nutraceutical industries.[3][4] Quercetin 3-caffeylrobinobioside is a specific glycoside where a robinobioside (a disaccharide of rhamnose and galactose) and a caffeoyl group are attached to the quercetin backbone. Due to the absence of direct research on this compound, this paper aims to construct a scientifically grounded, inferred mechanism of action to serve as a foundational guide for researchers.

Inferred Mechanism of Action

The biological activity of this compound is likely a composite of the actions of its core components.

-

Quercetin Backbone: The quercetin moiety is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[1] It is also known to inhibit various enzymes and modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[2][5]

-

Caffeoyl Group: The caffeoyl moiety, derived from caffeic acid, is itself a strong antioxidant and contributes to the anti-inflammatory effects of the molecule. Caffeoylquinic acids have demonstrated a range of pharmacological activities, including hepatoprotective and antiviral effects.

-

Robinobioside Moiety: The disaccharide robinobioside influences the compound's solubility, bioavailability, and potentially its interaction with cellular transporters and receptors. Glycosylation can affect how the molecule is absorbed and metabolized.

Given these components, this compound is predicted to exhibit significant antioxidant and anti-inflammatory properties.

A Structurally Similar Compound as a Mechanistic Proxy: Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7)

The most pertinent available research for inferring the mechanism of action of this compound is the study of Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7). This compound shares the quercetin and caffeoyl moieties, differing only in the sugar component (glucopyranoside vs. robinobioside). Research has shown that CC7 promotes melanogenesis in B16 melanoma cells through the upregulation of two key signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Akt/GSK3β/β-catenin pathway.[6][7]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. In the context of CC7-induced melanogenesis, the activation of specific MAPKs, namely p38 and JNK, has been observed.[6]

Modulation of the Akt/GSK3β/β-catenin Signaling Pathway

Simultaneously, CC7 has been shown to activate the Akt/GSK3β/β-catenin pathway.[6][7] The activation of Akt leads to the phosphorylation and inhibition of GSK3β. This inhibition prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it co-activates the transcription of melanogenic genes with MITF.

Quantitative Data Summary

The following tables summarize the quantitative data from the study on the structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7), in B16 melanoma cells.[6][7]

Table 1: Effect of CC7 on Melanin Content and Tyrosinase Activity in B16 Cells

| Treatment | Concentration (µM) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |

| Control | - | 100.0 ± 5.0 | 100.0 ± 4.2 |

| CC7 | 1 | 115.2 ± 6.1 | 112.8 ± 5.5 |

| CC7 | 10 | 135.8 ± 7.3 | 128.4 ± 6.9 |

| CC7 | 50 | 160.5 ± 8.9 | 155.1 ± 8.2 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SD.

Table 2: Effect of CC7 on the Protein Expression of Melanogenesis-Related Factors

| Treatment (50 µM) | MITF (Fold Change) | TYR (Fold Change) | TRP-1 (Fold Change) | TRP-2 (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| CC7 | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.2 ± 0.2 | 1.9 ± 0.3 |

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD of relative band intensity normalized to a loading control.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of CC7, which can be adapted for the investigation of this compound.

Cell Culture and Viability Assay

-

Cell Line: B16 murine melanoma cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay (MTT):

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of the test compound for the desired time period (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with the test compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, phospho-JNK, JNK, phospho-Akt, Akt, phospho-GSK3β, GSK3β, β-catenin, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, a strong inference can be drawn from the known biological activities of its constituent parts and the detailed mechanistic studies of structurally similar compounds. It is highly probable that this compound acts as a modulator of key cellular signaling pathways, such as the MAPK and Akt/GSK3β/β-catenin cascades, and possesses significant antioxidant and anti-inflammatory properties.

Future research should focus on:

-

In vitro studies to confirm the effects of this compound on various cell lines and to validate the activation of the inferred signaling pathways using techniques such as Western blotting and reporter gene assays.

-

Enzyme inhibition assays to determine its potency against relevant enzymes (e.g., cyclooxygenases, lipoxygenases).

-

In vivo animal studies to assess its bioavailability, efficacy, and safety in models of diseases where oxidative stress and inflammation are implicated.

This whitepaper provides a comprehensive theoretical framework to guide these future investigations, accelerating the potential translation of this compound into a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]

- 3. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In Vitro Antioxidant Potential of Quercetin 3-Caffeylrobinobioside: A Technical Guide

Abstract:

This technical guide provides an in-depth overview of the anticipated in vitro antioxidant potential of Quercetin (B1663063) 3-Caffeylrobinobioside. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from studies on its aglycone, quercetin, and structurally related flavonoid glycosides. The document details the established antioxidant mechanisms of flavonoids and provides comprehensive experimental protocols for key in vitro antioxidant assays, including DPPH, ABTS, and FRAP. Furthermore, it presents quantitative antioxidant data from related compounds to serve as a predictive reference for researchers, scientists, and drug development professionals. Visual workflows and signaling pathway diagrams are included to facilitate a deeper understanding of the experimental processes and biological context.

Introduction

Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is renowned for its potent antioxidant properties. These properties are largely attributed to its unique molecular structure, which enables it to scavenge free radicals, chelate metal ions, and modulate the activity of various enzymes involved in oxidative stress. Quercetin glycosides, such as the titular Quercetin 3-Caffeylrobinobioside, are naturally occurring forms where sugar moieties are attached to the quercetin backbone. The nature and position of these glycosidic linkages, as well as the presence of other acyl groups like the caffeyl group, can significantly influence the compound's bioavailability and antioxidant capacity.

This guide focuses on the potential in vitro antioxidant activity of this compound. The presence of the caffeyl moiety, derived from caffeic acid, is particularly noteworthy as caffeic acid itself is a well-documented antioxidant.[1][2][3] Therefore, it is hypothesized that this compound would exhibit significant antioxidant effects, potentially through synergistic intramolecular interactions.

Putative Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like quercetin and its derivatives is multifaceted. The primary mechanisms include:

-

Free Radical Scavenging: The polyphenolic structure of quercetin allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions.[4]

-

Metal Ion Chelation: Quercetin can bind to transition metal ions such as iron and copper, which are known to catalyze the formation of free radicals via the Fenton reaction. This chelation activity reduces the pro-oxidant potential of these metals.

-

Modulation of Antioxidant Enzymes: Flavonoids can influence the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby enhancing the cell's natural defense against oxidative stress.

Quantitative Antioxidant Data of Quercetin and Related Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| Quercetin | DPPH | IC50: 36.15 ± 0.30 µg/mL | [5] |

| Quercetin | Superoxide Radical Scavenging | IC50: 19.3 ± 0.26 µg/mL | [5] |

| Quercetin | FRAP | 3.02 times more active than Trolox | [6] |

| Quercetin-3-O-glucuronide | DPPH | Lower activity than Quercetin | [7] |

| Quercetin-3,4'-di-O-glucoside | DPPH | Low activity | [7] |

| Isorhamnetin-3-O-glucoside | DPPH | Moderate activity | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common in vitro antioxidant assays used to evaluate flavonoid compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4][8]

Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.[9]

-

Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to determine the IC50 value.

-

Positive Control: A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control and prepared in the same manner as the test compound.

-

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of each dilution of the test compound or standard.

-

A control sample is prepared by mixing 1.0 mL of the DPPH solution with 1.0 mL of the solvent.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.[8]

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[10][11]

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This will generate the ABTS•+ radical cation.

-

Diluted ABTS•+ Solution: Dilute the working solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound or standard at various concentrations.

-

A control is prepared by mixing 1.0 mL of the diluted ABTS•+ solution with 10 µL of the solvent.

-

Incubate the mixtures at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of ABTS•+ is calculated using the following formula:

where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[12][13]

Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 1.5 mL of the FRAP reagent to 50 µL of the test compound or standard at various concentrations.

-

A reagent blank is prepared using 50 µL of the solvent.

-

Incubate the mixtures at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

-

Mandatory Visualizations

Experimental Workflow

Caption: Figure 1. General Workflow for In Vitro Antioxidant Assays

Signaling Pathway

Caption: Figure 2. Simplified Nrf2-Mediated Antioxidant Response Pathway

Conclusion

While direct experimental evidence for the in vitro antioxidant potential of this compound is currently lacking, a strong theoretical basis for its activity can be established. The foundational antioxidant properties of the quercetin aglycone, coupled with the known radical scavenging capabilities of the caffeoyl moiety, suggest that this compound is a promising candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to empirically determine the antioxidant capacity of this compound and similar flavonoid glycosides. Future studies should focus on performing the described assays to quantify its activity and to elucidate the specific contributions of the robinobioside and caffeyl substitutions to its overall antioxidant potential.

References

- 1. Potential in vitro Protective Effect of Quercetin, Catechin, Caffeic Acid and Phytic Acid against Ethanol-Induced Oxidative Stress in SK-Hep-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential in vitro Protective Effect of Quercetin, Catechin, Caffeic Acid and Phytic Acid against Ethanol-Induced Oxidative Stress in SK-Hep-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. onions-usa.org [onions-usa.org]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. assaygenie.com [assaygenie.com]

The Enigmatic Discovery of Quercetin 3-Caffeylrobinobioside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3-Caffeylrobinobioside, a complex flavonoid glycoside, has been identified as a natural constituent of several plant species, most notably the globe artichoke (Cynara scolymus L.). Despite its acknowledged presence in the scientific literature and availability from commercial suppliers, a comprehensive historical account of its initial discovery and isolation remains elusive within readily accessible scientific databases. This technical guide synthesizes the available information regarding its characterization and the general methodologies pertinent to its extraction from plant sources, providing a foundational understanding for researchers in natural product chemistry and drug development.

Chemical Profile and Structural Confirmation

This compound is a known natural product with the registered CAS number 957110-26-8. Its chemical structure, as confirmed by commercial suppliers, is established through standard analytical techniques. The structural elucidation of this and similar complex flavonoids typically relies on a combination of spectroscopic methods.

| Analytical Technique | Purpose in Structural Elucidation |

| 1H-NMR | Determines the number and types of protons, their chemical environments, and connectivity. |

| 13C-NMR | Identifies the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns, aiding in structural confirmation. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Gives information about the electronic transitions within the molecule, characteristic of flavonoids. |

While the definitive initial report is not available, the consistency of its structural representation across chemical databases and by suppliers indicates that these analytical methods have been successfully employed to characterize this compound.

Isolation from Natural Sources: A Generalized Protocol

The primary documented plant source of this compound is Cynara scolymus L., a member of the Compositae family. It has also been reported in plants from the Labiatae and Verbenaceae families. The isolation of flavonoids from plant matrices is a multi-step process, and a generalized workflow for the extraction and purification of this compound from artichoke leaves can be inferred from standard phytochemical procedures.

The following diagram illustrates a logical workflow for the isolation and purification of flavonoids like this compound from a plant source such as Cynara scolymus.

Experimental Protocols: A General Approach

Based on common practices for flavonoid isolation from Cynara scolymus, a typical experimental protocol would involve the following steps:

-

Sample Preparation: Fresh leaves of Cynara scolymus are collected, washed, and dried in a shaded, well-ventilated area to preserve the chemical integrity of the flavonoids. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, often in aqueous solutions (e.g., 70-80% alcohol). This process can be carried out at room temperature with agitation (maceration) or with heating under reflux.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The flavonoid-rich fraction is then subjected to one or more chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to separate different compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to isolate the pure compound.

-

-

Structural Elucidation: The purified compound is then analyzed using spectroscopic methods (NMR, MS, IR, UV) to confirm its identity as this compound.

Future Outlook and Research Directions

The absence of a readily identifiable seminal paper on the discovery of this compound presents a unique gap in the scientific record. Future research could focus on a deep dive into older and less-digitized phytochemical literature to uncover its first report. For drug development professionals, the focus will likely remain on its biological activities and potential therapeutic applications, building upon the knowledge of its confirmed chemical structure. A thorough investigation into its biosynthesis in Cynara scolymus could also provide valuable insights for metabolic engineering and optimized production.

Methodological & Application

Application Note: HPLC-DAD Analysis of Quercetin 3-Caffeylrobinobioside

Abstract

Disclaimer: This is a proposed analytical method and requires full validation by the end-user to ensure its suitability for the intended application.

Introduction

Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities.[4] Accurate and reliable quantification of individual flavonoids like Quercetin 3-Caffeylrobinobioside is essential for the standardization of herbal extracts, quality control of raw materials, and in pharmacokinetic and pharmacodynamic studies. HPLC coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and the ability to provide spectral information for peak identification.[4][8]

Principle

The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. A mobile phase consisting of a gradient of acidified water and an organic solvent (acetonitrile) is used to elute the analytes. The acidic modifier (formic acid) helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups of the flavonoid.[9][10] The Diode-Array Detector (DAD) continuously records the UV-Vis spectrum of the eluent, allowing for the specific detection of this compound at its absorption maxima and an assessment of peak purity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocol

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

-

Reagents and Materials:

-

This compound reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water (18.2 MΩ·cm).

-

Plant material or extract containing this compound.

-

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves of Callicarpa bodinieri) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.[11]

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol.[10][12][13]

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[10][12]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol.[14]

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][14]

Standard Solution Preparation

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Proposed HPLC-DAD Chromatographic Conditions

The following conditions are proposed and should be optimized as necessary.

| Parameter | Proposed Condition |

| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-30 min: 10-40% B; 30-35 min: 40-10% B; 35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, Monitoring at 255 nm and 355 nm .[15][16][17] Spectra recorded from 200-600 nm. |

Method Validation Parameters (Typical)

The proposed method should be validated according to ICH Q2(R1) guidelines.[5][6][18] The table below summarizes the typical parameters and their acceptance criteria for the validation of an analytical method for phytochemicals.[9][19][20]

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | Typically 80-120% of the expected sample concentration. |

| Accuracy (% Recovery) | 98-102% |

| Precision (RSD%) | Intraday: ≤ 2%; Interday: ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. To be determined experimentally. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. To be determined experimentally. |

| Specificity | The peak for the analyte should be pure (as determined by DAD) and well-resolved from other peaks. |

| Robustness | Method should be unaffected by small, deliberate changes in parameters (e.g., pH, flow rate). |

Data Presentation and Analysis

-

Identification: The identification of this compound is confirmed by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of the certified reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.

Visualizations

Caption: Workflow for the HPLC-DAD analysis of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. longdom.org [longdom.org]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. scribd.com [scribd.com]

- 6. actascientific.com [actascientific.com]

- 7. pharmtech.com [pharmtech.com]

- 8. mdpi.com [mdpi.com]

- 9. e-nps.or.kr [e-nps.or.kr]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 14. academic.oup.com [academic.oup.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Quercetin 3-Caffeylrobinobioside using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Quercetin (B1663063) 3-Caffeylrobinobioside in biological and botanical matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quercetin and its glycosides are flavonoids widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate and sensitive quantification of specific glycosides like Quercetin 3-Caffeylrobinobioside is crucial for pharmacokinetic studies, phytochemical analysis, and the quality control of herbal products.[1] The described method utilizes a robust sample preparation procedure, optimized chromatographic separation, and highly selective triple quadrupole mass spectrometry for reliable quantification.

Introduction

This compound is a complex flavonoid glycoside. The accurate measurement of such compounds in complex matrices like plasma or plant extracts presents analytical challenges due to their low concentrations and the presence of interfering substances.[2] LC-MS/MS offers the requisite sensitivity and selectivity for this purpose.[1][2] This protocol is designed to be a starting point for researchers to develop and validate a quantitative method for this specific analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for plasma and plant material.

a) Plasma Samples (Protein Precipitation)

This method is suitable for pharmacokinetic studies.

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).[3]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Plant Material (Solvent Extraction)

This method is suitable for the analysis of botanical extracts.

-

Lyophilize and grind the plant material to a fine powder.

-

Accurately weigh 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of 80% methanol in water containing an internal standard.

-

Vortex for 1 minute, then sonicate for 30 minutes in a water bath.[4][5]

-

Centrifuge at 14,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[4][5]

-

A dilution with the initial mobile phase may be necessary depending on the concentration of the analyte.

LC-MS/MS Method

a) Liquid Chromatography Conditions

A UPLC/UHPLC system is recommended for optimal separation.[6]

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-60% B; 8-9 min: 60-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

b) Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.[6]

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

c) MRM Transitions

The exact mass of this compound needs to be calculated to determine the precursor ion. The fragmentation pattern can be predicted based on the structure and data from similar compounds. The primary fragmentation will likely involve the loss of the sugar and caffeoyl moieties, resulting in the quercetin aglycone.[8][9]

-

This compound:

-

Precursor Ion (Q1): To be determined based on the exact mass.

-

Product Ion (Q3): 301.0 (corresponding to the deprotonated quercetin aglycone).[10]

-

Collision Energy: To be optimized.

-

-

Internal Standard (IS):

-

Precursor Ion (Q1): To be determined based on the chosen IS.

-

Product Ion (Q3): To be determined based on the chosen IS.

-

Collision Energy: To be optimized.

-

Data Presentation

The following quantitative data should be determined during method validation and presented in a similar tabular format.

| Parameter | Result |

| Linearity Range | To be determined |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85-115% |

| Matrix Effect | To be evaluated |

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. protocols.io [protocols.io]

- 6. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for the Extraction and Purification of Quercetin 3-Caffeylrobinobioside